molecular formula C14H19NO2S B14269228 7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]- CAS No. 137595-26-7

7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14269228
CAS No.: 137595-26-7
M. Wt: 265.37 g/mol
InChI Key: QCEVGYLWUYAXFK-UHFFFAOYSA-N
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Description

7-Azabicyclo[410]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]- is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, starting from readily available precursors. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with different substituents, such as:

  • 7-Azabicyclo[4.1.0]heptane
  • 7-Oxabicyclo[4.1.0]heptane
  • 1-Methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptane

Uniqueness

The uniqueness of 7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]- lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

137595-26-7

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

1-methyl-7-(4-methylphenyl)sulfonyl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C14H19NO2S/c1-11-6-8-12(9-7-11)18(16,17)15-13-5-3-4-10-14(13,15)2/h6-9,13H,3-5,10H2,1-2H3

InChI Key

QCEVGYLWUYAXFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3C2(CCCC3)C

Origin of Product

United States

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